4-Hepten-1-ol
Overview
Description
4-Hepten-1-ol is a chemical compound with the molecular formula C7H14O . It has an average mass of 114.186 Da and a monoisotopic mass of 114.104462 Da . It is also known by other names such as (4E)-4-Hepten-1-ol, (Z)-hept-4-en-1-ol, and cis-4-Hepten-1-ol .
Molecular Structure Analysis
The molecular structure of this compound consists of seven carbon atoms, fourteen hydrogen atoms, and one oxygen atom . The structure can be viewed as a 3D model or a 2D Mol file .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a specific gravity of 0.85 and a refractive index of 1.44 . The boiling point is 85 °C at a pressure of 20.3 mmHg .Scientific Research Applications
Synthesis Applications
- 4-Acetoxy-2-propyltetrahydrothiophene synthesis from 1-hepten-4-ol shows potential in creating acetoxylated cyclic products through an intramolecular transesterification mechanism (Ma et al., 2015).
- The synthesis of 2-Mercapto-4-heptanol, a new flavor compound, involves a four-step process starting from 1-hepten-4-ol. This method has significant implications in flavor and fragrance industries (Yang et al., 2015).
Biological Activity
- 2,6-Dimethyl-5-hepten-2-ol and its heterocyclic analogues demonstrate significant peroxyl-radical-scavenging activity, highlighting its potential as an antioxidant (Stobiecka et al., 2016).
Atmospheric Chemistry
- A study on the OH-radical initiated degradation of alkenols like (Z)-3-Hepten-1-ol provides insights into atmospheric reactions and potential environmental impacts (Gibilisco et al., 2015).
Pharmaceutical Applications
- HEPT derivatives, which include compounds related to 4-Hepten-1-ol, show promise as anti-HIV agents. Studies on their structure-activity relationships offer insights into the design of new pharmaceuticals (Douali et al., 2003; Chen et al., 2012; Edache et al., 2016).
Safety and Hazards
4-Hepten-1-ol is classified as a flammable liquid and vapor . It can cause skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
(E)-hept-4-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h3-4,8H,2,5-7H2,1H3/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKAXHVLXKIPKF-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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